Solubility Advantage of Hydrochloride Salt
The hydrochloride salt form (CAS 112950-94-4) demonstrates substantially higher aqueous solubility compared to the corresponding free-base analog N,N-dimethylpiperidine-3-carboxamide (CAS 5505-20-4). The free-base form exhibits an estimated aqueous solubility of approximately 5 mg/mL , whereas the hydrochloride salt shows high water solubility suitable for aqueous reaction conditions and biological assay media . This solubility differential is attributable to the ionic nature of the hydrochloride salt, which enhances hydration energy relative to the neutral free-base species.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Highly soluble in water (qualitative vendor specification) |
| Comparator Or Baseline | N,N-dimethylpiperidine-3-carboxamide free base (CAS 5505-20-4): estimated ~5 mg/mL |
| Quantified Difference | Substantial solubility enhancement (salt vs. free-base; exact fold-change not quantitatively reported in available sources) |
| Conditions | Water, room temperature (estimated/predicted values from shake-flask method with HPLC quantification) |
Why This Matters
For aqueous-phase synthetic transformations and biological assays requiring compound dissolution in polar media, the hydrochloride salt form eliminates the solubility bottleneck encountered with the free-base analog, reducing experimental variability and eliminating organic co-solvent requirements.
